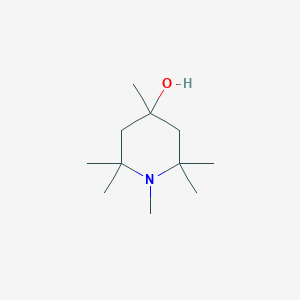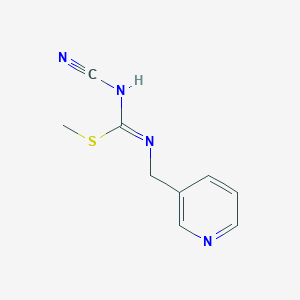
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is an organic compound with the molecular formula C13H9NO2 It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an ethanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Applications De Recherche Scientifique
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-(pyridin-2-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-4-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-3-yl)ethanol
Uniqueness: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
23826-56-4 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-phenyl-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H9NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9H |
Clé InChI |
XSOGGPTVKLKMAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide](/img/structure/B8724635.png)







![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)





